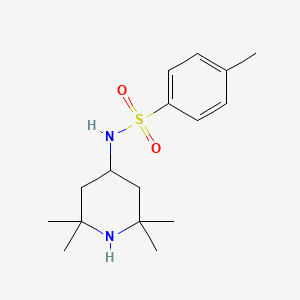

4-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide

Descripción general

Descripción

Synthesis Analysis

The synthesis of DTMPA, a related compound, involves the starting material 1,6-hexanediamine (HMDA) mixing with 2,2,6,6-tetramethyl-4-piperidinone (TAA), reacting with hydrogen in a micro fixed-bed reactor packed with 5% Pt/C catalyst to provide DTMPA in 85% isolated yield . The reaction rate in the flow system has been significantly improved (from 2 hours in batch to 12 minutes in flow) because of enhanced mass transfer .Molecular Structure Analysis

The molecular structure of the related compound 2,2,6,6-tetramethyl-4-piperidinol is available in the NIST Chemistry WebBook .Chemical Reactions Analysis

The continuous-flow reductive amination of 1,6-hexanediamine (HMDA) to generate hexanediamine piperidine (DTMPA) is carried out in a micro fixed-bed reactor successfully . The reaction kinetics is investigated to be first order with respect to HMDA concentration and second order with respect to TAA concentration .Physical and Chemical Properties Analysis

The related compound 2,2,6,6-tetramethyl-4-piperidinol has a refractive index of 1.445, a boiling point of 152 °C, and a density of 0.837 g/mL at 25 °C .Aplicaciones Científicas De Investigación

Synthesis and Biological Evaluation

A significant area of application involves the synthesis and biological evaluation of benzenesulfonamides and their derivatives for therapeutic potentials:

- Membrane-bound Phospholipase A2 Inhibitors: Benzenesulfonamides have been synthesized and evaluated as potent inhibitors of membrane-bound phospholipase A2. N-(1-Benzyl-4-piperidinyl)-4-[N-methyl-N-[(E)-3-[4-(methylsulfonyl)phenyl]-2-propenoyl]amino]-benzenesulfonamide showed protective in vivo effects, suggesting potential therapeutic applications in reducing myocardial infarction size (Oinuma et al., 1991).

Chemical and Structural Characterization

- Methylbenzenesulfonamide CCR5 Antagonists: Interest in methylbenzenesulfonamide has increased due to its potential as a targeting preparation in preventing human HIV-1 infection. This highlights the compound's application in drug development for treating infectious diseases (Cheng De-ju, 2015).

Anticancer Activity

- Novel Indenopyridine Derivatives: Benzenesulfonamide derivatives have been synthesized and evaluated for their anticancer activity. Certain derivatives showed higher potency than Doxorubicin against breast cancer cell lines, indicating the compound's potential in cancer therapy (Ghorab & Al-Said, 2012).

Anticonvulsant Action

- Carbonic Anhydrase Inhibitors: A series of benzenesulfonamides was reported as effective carbonic anhydrase inhibitors with anticonvulsant activity. These compounds showed effective seizure protection in animal models, suggesting their utility in treating epilepsy and related disorders (Mishra et al., 2017).

Enzyme Inhibition

- Human Carbonic Anhydrase Isozyme Inhibitors: A new series of sulfonamides incorporating aroylhydrazone-, triazolothiadiazinyl-, or thiadiazolyl moieties was investigated as inhibitors of human carbonic anhydrase isozymes. These studies contribute to understanding the interaction of these compounds with enzymes, potentially leading to the development of new therapeutic agents (Alafeefy et al., 2015).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O2S/c1-12-6-8-14(9-7-12)21(19,20)17-13-10-15(2,3)18-16(4,5)11-13/h6-9,13,17-18H,10-11H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNDPCWUBYCIBKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2CC(NC(C2)(C)C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401321368 | |

| Record name | 4-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401321368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

40.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47201662 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

37819-94-6 | |

| Record name | 4-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401321368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl)-5-oxopentanoic acid](/img/structure/B2690307.png)

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-(ethylthio)benzamide](/img/structure/B2690312.png)

![1-[4-(4-Acetylpiperazine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2690317.png)

![(E)-4-(N-cyclohexyl-N-methylsulfamoyl)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2690321.png)

![(E)-N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2690324.png)

![(2Z)-2-[(2,4-dichlorophenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2690325.png)

![1-[5-(2-hydroxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B2690327.png)